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molecular formula C9H7NO2 B1396574 Methyl 5-ethynylnicotinate CAS No. 154498-29-0

Methyl 5-ethynylnicotinate

Cat. No. B1396574
M. Wt: 161.16 g/mol
InChI Key: HVJJQYJRZUJBTL-UHFFFAOYSA-N
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Patent
US05624943

Procedure details

Under the conditions of example 21 C, 464 mg of 5-(2-trimethylsilylethinyl)-nicotinic acid methyl ester is reacted with 2 ml of a 1-molar solution of tetrabutylammonium fluoride in tetrahydrofuran, worked up, and the residue is chromatographed on silica gel with hexane/0-7% ethyl acetate. 196 mg of 5-ethinylnicotinic acid methyl ester is obtained as oily crude product.
Quantity
464 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([C:10]#[C:11][Si](C)(C)C)[CH:7]=[N:6][CH:5]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([C:10]#[CH:11])[CH:7]=[N:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
464 mg
Type
reactant
Smiles
COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel with hexane/0-7% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CN=CC(=C1)C#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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